N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
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Overview
Description
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a complex organic compound that features a unique azetidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which is a 2-phenylaminopyrimidine derivative, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
This interaction could potentially inhibit the enzymatic activity of the target, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, so their inhibition could potentially disrupt these processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This could result in the disruption of normal cellular processes regulated by these pathways, such as cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with pyrimidine-2-ylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with azetidine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenyl-3-(pyridin-2-ylamino)azetidine-1-carboxamide
- N,N-diphenyl-3-(pyrimidin-4-ylamino)azetidine-1-carboxamide
- N,N-diphenyl-3-(pyrimidin-5-ylamino)azetidine-1-carboxamide
Uniqueness
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(24-14-16(15-24)23-19-21-12-7-13-22-19)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXRIXRKZVBRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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